5-Methoxyisophthalic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSMIIJADZKUPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30316348 | |

| Record name | 5-Methoxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46331-50-4 | |

| Record name | 46331-50-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxyisophthalic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methoxyisophthalic Acid (CAS 46331-50-4): Properties, Synthesis, and Applications in Advanced Material and Chemical Synthesis

Executive Summary: 5-Methoxyisophthalic acid (CAS: 46331-50-4) is an aromatic dicarboxylic acid that has emerged as a crucial and versatile building block in modern chemistry.[1] Characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a methoxy group at position 5, its unique structure imparts valuable properties for a range of applications. While not typically an active pharmaceutical ingredient itself, it serves as a foundational scaffold and a key organic linker in the synthesis of advanced materials, including coordination polymers, Metal-Organic Frameworks (MOFs), and high-performance polymers.[1][2] This guide provides a comprehensive technical overview for researchers, chemists, and material scientists, detailing its chemical properties, synthesis, characterization methods, and significant applications, with a focus on the causality behind its utility in these fields.

Core Chemical and Physical Properties

5-Methoxyisophthalic acid is a solid, typically appearing as a white to off-white crystalline powder under standard conditions.[3][4] The presence of two carboxylic acid groups makes it a Brønsted-Lowry acid and enables it to act as a bidentate or polydentate ligand in coordination chemistry. The electron-donating methoxy group subtly modulates the electronic properties of the aromatic ring and can influence the geometry and reactivity of the molecule, making it a valuable component in the rational design of new materials.[1]

| Property | Value | Source(s) |

| CAS Number | 46331-50-4 | [2][3] |

| Molecular Formula | C₉H₈O₅ | [2][3][5] |

| Molecular Weight | 196.16 g/mol | [2][3] |

| Melting Point | 270-280 °C | [2][5][6] |

| Appearance | White to Almost white powder to crystal | [3] |

| Solubility | Soluble in Methanol | [3] |

| Synonyms | 5-Methoxy-1,3-benzenedicarboxylic acid, MeO-H₂ip | [2][5][6] |

| InChI Key | POSMIIJADZKUPL-UHFFFAOYSA-N | [2] |

Synthesis and Spectroscopic Characterization

A reliable synthesis and robust characterization are fundamental to ensuring the quality and suitability of 5-methoxyisophthalic acid for its intended applications. The protocols for its creation and validation form a self-validating system, ensuring that the material used in subsequent, more complex syntheses is of high purity and confirmed identity.

Synthesis Pathway

A common and effective laboratory-scale synthesis of 5-methoxyisophthalic acid involves the oxidation of its corresponding dimethyl ester, dimethyl 5-methoxyisophthalate. This precursor is more readily available or synthesized. The oxidation of the methyl groups to carboxylic acids is typically achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) in a pyridine-water solvent system. Pyridine acts as a base and solvent, facilitating the reaction.

The causality behind this choice is rooted in the stability of the aromatic ring to permanganate under these conditions, which selectively oxidizes the benzylic methyl groups. An acidic workup is then required to protonate the carboxylate salts formed during the reaction, yielding the final dicarboxylic acid product.

Spectroscopic Profile for Structural Validation

Confirming the identity and purity of synthesized 5-methoxyisophthalic acid is critical. A combination of spectroscopic techniques provides a definitive fingerprint of the molecule.

| Technique | Expected Features | Rationale |

| ¹H NMR | ~13 ppm (broad singlet, 2H): Carboxylic acid protons (-COOH).~8 ppm (multiplet, 3H): Aromatic protons (Ar-H).~3.9 ppm (singlet, 3H): Methoxy protons (-OCH₃). | The chemical shifts are characteristic of the electronic environment of each proton. The broadness of the COOH peak is due to hydrogen bonding and exchange. |

| ¹³C NMR | ~166 ppm: Carbonyl carbons (-C OOH).~160 ppm: Aromatic carbon attached to the methoxy group (C -OCH₃).~118-132 ppm: Other aromatic carbons.~56 ppm: Methoxy carbon (-OC H₃). | Provides a map of the unique carbon environments within the molecule. |

| FT-IR | 2500-3300 cm⁻¹ (very broad): O-H stretch of the carboxylic acid dimer.~1700 cm⁻¹ (strong): C=O stretch of the carbonyl group.~1600 cm⁻¹: C=C stretches of the aromatic ring.~1250 cm⁻¹: C-O stretch of the aryl ether. | Infrared spectroscopy is excellent for identifying key functional groups based on their vibrational frequencies.[7] |

| Mass Spec. | Molecular Ion [M]⁺: m/z = 196.16 (or [M-H]⁻ in negative mode). | Electron Impact Mass Spectrometry (EI-MS) confirms the molecular weight of the compound by detecting the mass of the parent molecule and its fragments.[7] |

Note: Actual chemical shifts may vary depending on the solvent and instrument used.

Key Applications in Research and Development

The utility of 5-methoxyisophthalic acid stems from its bifunctional nature as a carboxylic acid and its rigid aromatic core, making it an ideal candidate for constructing larger, well-defined molecular architectures.

Organic Linker for Coordination Polymers and MOFs

The most prominent application of 5-methoxyisophthalic acid is as an organic linker (or "strut") in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. Upon deprotonation, the two carboxylate groups can coordinate to metal ions or clusters, forming extended one-, two-, or three-dimensional networks.

Causality: The defined angle (120°) between the carboxylate groups on the isophthalate core provides geometric predictability, allowing scientists to design and target specific network topologies. The methoxy group can influence the framework's properties by:

-

Modulating Pore Environment: Introducing a different functional group into the pores can alter absorption and separation characteristics.

-

Tuning Electronic Properties: The electron-donating nature of the methoxy group can affect the catalytic or photophysical properties of the resulting MOF.

Published research has demonstrated its use in synthesizing various coordination polymers, such as [Cd₂(MeO-ip)₂(bpp)₂]n·nH₂O and [Ni(MeO-ip)(bpp)(H₂O)]n·nH₂O, where 'bpp' is 1,3-di(4-pyridyl)propane.[2]

Monomer for High-Performance Polymers

5-Methoxyisophthalic acid serves as a monomer in the synthesis of specialty polymers like polyesters, polyamides, and poly(ether ketone)s.[1]

Causality: The rigid aromatic backbone of the isophthalic acid unit imparts thermal stability and mechanical strength to the resulting polymer chain.[1] The dicarboxylic acid functionality allows for step-growth polymerization with corresponding diols or diamines. The methoxy group can improve solubility in organic solvents, aiding in polymer processing, and can enhance specific properties of the final material.

Scaffold for Drug Discovery

While 5-methoxyisophthalic acid itself is not typically the active molecule, its rigid, functionalized scaffold is of significant interest in medicinal chemistry. The isophthalic acid core is present in various biologically active compounds. For instance, related substituted isophthalic acids have been shown to be competitive inhibitors of enzymes like bovine liver glutamate dehydrogenase.[8]

Field Insight: In drug discovery, such scaffolds are considered "privileged structures" because they can be readily modified to interact with a variety of biological targets. The carboxylic acid groups can be converted to esters, amides, or other functional groups to tune properties like cell permeability, target binding affinity, and metabolic stability. The methoxy group provides an additional point for modification or for influencing binding interactions. For example, derivatives of the structurally related trimethoxybenzoic acid have been investigated as potential bacterial efflux pump inhibitors.[9]

Experimental Protocol: Conceptual Solvothermal Synthesis of a MOF

This protocol provides a representative, self-validating workflow for using 5-methoxyisophthalic acid to synthesize a coordination polymer.

Objective: To synthesize a crystalline Metal-Organic Framework using 5-methoxyisophthalic acid and zinc nitrate hexahydrate.

Materials:

-

5-Methoxyisophthalic acid (CAS 46331-50-4), 97%+ purity

-

Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O]

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

20 mL Scintillation vial with Teflon-lined cap

Methodology:

-

Reagent Preparation: In a 20 mL scintillation vial, dissolve 19.6 mg (0.1 mmol) of 5-methoxyisophthalic acid in 10 mL of DMF. Sonicate briefly if necessary to ensure complete dissolution.

-

Metal Salt Addition: To the solution from Step 1, add 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate. A clear solution should be maintained.

-

Assembly: Tightly cap the vial. The integrity of the Teflon liner is crucial to prevent leakage under pressure.

-

Solvothermal Reaction: Place the vial in a programmable laboratory oven. Heat to 100 °C over 2 hours and hold at this temperature for 24 hours.

-

Cooling: Allow the oven to cool slowly to room temperature over a period of 12 hours. Slow cooling is critical for the formation of high-quality single crystals.

-

Product Isolation: Carefully decant the mother liquor (DMF). Wash the resulting crystalline solid by soaking in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.

-

Solvent Exchange: Decant the DMF and add 10 mL of methanol. Allow the crystals to soak for 24 hours to exchange the high-boiling DMF from the pores.

-

Drying & Validation: Decant the methanol and dry the crystalline product under vacuum. The identity and crystallinity of the product should be confirmed using Powder X-Ray Diffraction (PXRD) and its thermal stability assessed via Thermogravimetric Analysis (TGA).

Safety and Handling

As a laboratory chemical, 5-methoxyisophthalic acid requires proper handling to minimize risk.

| Hazard Category | Information and Precautions | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [3][10] |

| Signal Word | Warning | [3][11] |

| Personal Protective Equipment (PPE) | Eye Protection: Safety glasses or goggles.Hand Protection: Chemical-resistant gloves (e.g., nitrile).Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a Type N95 (US) dust mask is recommended. | [2][11] |

| Storage | Store in a cool, dark, and dry place in a tightly sealed container. | [3][11] |

| Incompatibilities | Strong oxidizing agents. | [11] |

| First Aid | Skin Contact: Wash with plenty of soap and water. Seek medical advice if irritation occurs.Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. | [3][11] |

Conclusion and Future Outlook

5-Methoxyisophthalic acid is a quintessential example of a foundational molecule whose value is realized in its application as a building block. Its well-defined structure, predictable reactivity, and the influence of its methoxy substituent make it an indispensable tool for material scientists creating bespoke MOFs and polymers, and for medicinal chemists designing novel therapeutic agents. Future research will likely focus on leveraging this linker to create increasingly complex and functional materials with tailored catalytic, separation, and biomedical properties, further solidifying its role at the core of advanced chemical synthesis.

References

-

ChemWhat. (n.d.). 5-METHOXYISOPHTHALIC ACID CAS#: 46331-50-4. Retrieved from [Link][5]

-

ResearchGate. (n.d.). A New Route for the Preparation of 5-Hydroxyisophthalic Acid. Retrieved from [Link][8]

-

University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link][7]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences, 10, 1583–1624.[12]

-

Google Patents. (n.d.). US5703274A - Process for the preparation of 5-hydroxyisophtalic acids. Retrieved from [13]

-

MDPI. (n.d.). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest. Retrieved from [Link][14]

-

Pharmashare. (2025, March 1). Comprehensive Overview of 5-Nitroisophthalic Acid: Applications and Synthesis. Retrieved from [Link][15]

-

MDPI. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Retrieved from [Link][9]

-

Google Patents. (n.d.). CN101234993B - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid. Retrieved from [16]

-

Google Patents. (n.d.). JPH10306067A - Production of 5-aminoisophthalic acid. Retrieved from [17]

Sources

- 1. CAS 46331-50-4: 5-Methoxyisophthalic acid | CymitQuimica [cymitquimica.com]

- 2. 5-甲氧基间苯二甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Methoxyisophthalic Acid | 46331-50-4 | TCI Deutschland GmbH [tcichemicals.com]

- 4. 5-Methoxyisophthalic Acid | 46331-50-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chemwhat.com [chemwhat.com]

- 6. parchem.com [parchem.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. leap.epa.ie [leap.epa.ie]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. bg.copernicus.org [bg.copernicus.org]

- 13. US5703274A - Process for the preparation of 5-hydroxyisophtalic acids - Google Patents [patents.google.com]

- 14. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties [mdpi.com]

- 15. nbinno.com [nbinno.com]

- 16. CN101234993B - Method for preparing 5-aminoisophthalic acid from 5-nitroisophthalic acid - Google Patents [patents.google.com]

- 17. JPH10306067A - Production of 5-aminoisophthalic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Methoxyisophthalic Acid

This guide provides comprehensive information on the physicochemical properties of 5-Methoxyisophthalic acid, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

5-Methoxyisophthalic acid, a dicarboxylic acid derivative of anisole, is a valuable building block in organic synthesis, particularly in the development of metal-organic frameworks (MOFs) and pharmaceutical compounds. Its key identifiers and properties are summarized below.

| Parameter | Value |

| Molecular Formula | C₉H₈O₅[1] |

| Linear Formula | CH₃OC₆H₃(CO₂H)₂[2][3] |

| Molecular Weight | 196.16 g/mol [1][2][3] |

| CAS Number | 46331-50-4[2] |

| Melting Point | 275-280 °C[1] |

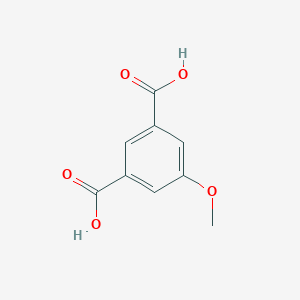

Chemical Structure

The molecular structure of 5-Methoxyisophthalic acid consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a methoxy group at position 5.

Caption: Chemical structure of 5-Methoxyisophthalic acid.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of 5-Methoxyisophthalic acid are application-specific. For instance, its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) involves solvothermal or hydrothermal reactions with metal salts. A general procedure would entail:

-

Dissolution: Dissolving 5-Methoxyisophthalic acid and a chosen metal salt (e.g., zinc nitrate, copper acetate) in a suitable solvent or solvent mixture (e.g., DMF, ethanol).

-

Reaction: Sealing the mixture in a Teflon-lined autoclave and heating it at a specific temperature for a defined period.

-

Isolation: Cooling the vessel to room temperature, followed by filtration to collect the crystalline product.

-

Washing and Drying: Washing the product with the reaction solvent to remove unreacted starting materials and then drying it under vacuum.

For specific protocols, researchers should refer to peer-reviewed literature that details the synthesis of the desired MOF or compound.

Applications

5-Methoxyisophthalic acid is a key component in materials science and polymer chemistry. It serves as an organic linker in the formation of MOFs, which have applications in gas storage, separation, and catalysis.

References

physical properties of 5-Methoxyisophthalic acid

An In-Depth Technical Guide to the Physical Properties of 5-Methoxyisophthalic Acid

This guide provides a comprehensive overview of the core physical properties of 5-Methoxyisophthalic Acid, tailored for researchers, scientists, and professionals in drug development. The content moves beyond simple data presentation to include the causality behind experimental choices and detailed, field-proven protocols for property determination.

Compound Identity and Core Characteristics

5-Methoxyisophthalic acid (CAS No: 46331-50-4) is an aromatic dicarboxylic acid.[1] Its structure, featuring two carboxylic acid groups and a methoxy group on a benzene ring, dictates its physical and chemical behavior.[1] The interplay between the electron-donating methoxy group and the electron-withdrawing carboxylic acid groups influences its acidity, solubility, and spectral characteristics. It typically presents as a white to off-white crystalline solid.

| Property | Value | Source(s) |

| CAS Number | 46331-50-4 | [2][3] |

| Molecular Formula | C₉H₈O₅ | [4] |

| Molecular Weight | 196.16 g/mol | [2][3] |

| Appearance | White to off-white powder/crystal | |

| Melting Point | 270-280 °C | [2][3][4] |

| Boiling Point | 270 °C (Note: Likely decomposition) | [3] |

| Solubility | Soluble in Methanol | |

| SDBS No. | 52048 | [5] |

Thermal Properties: Melting and Boiling Point

Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which the solid and liquid phases are in equilibrium.[6] For 5-Methoxyisophthalic acid, the literature value is consistently reported in the range of 270-280 °C .[2][3][4] This high melting point is indicative of a stable crystal lattice structure, likely facilitated by strong intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules. The energy required to overcome these forces is substantial, resulting in a high melting temperature.[7][8]

The presence of impurities will cause a depression in the melting point and a broadening of the melting range.[9][10] Therefore, an accurately determined melting point serves as a crucial indicator of sample purity.

Boiling Point

A boiling point of 270 °C has been reported.[3] However, for a compound with a high melting point like this, it is highly probable that it will decompose at or before reaching its boiling point at atmospheric pressure. The reported value should be treated with caution and is more likely a decomposition temperature.

Solubility Profile

The solubility of 5-Methoxyisophthalic acid is governed by its molecular structure, which contains both polar (two -COOH, one -OCH₃) and nonpolar (benzene ring) regions.

-

Polar Solvents: It is reported to be soluble in methanol. The ability of the carboxylic acid and methoxy groups to form hydrogen bonds with methanol facilitates its dissolution. Its solubility in water is expected to be low due to the hydrophobic nature of the benzene ring.

-

Aqueous Base: As a dicarboxylic acid, it readily reacts with aqueous bases like 5% Sodium Hydroxide (NaOH) and 5% Sodium Bicarbonate (NaHCO₃) to form water-soluble carboxylate salts.[11][12] This reactivity is a cornerstone of its purification via acid-base extraction. The reaction with NaHCO₃, a weak base, indicates that at least one of the carboxylic acid groups is a relatively strong acid.[12]

Experimental Workflow: Qualitative Solubility Analysis

The following workflow provides a systematic approach to characterizing the solubility of an unknown compound, which is directly applicable to verifying the identity of 5-Methoxyisophthalic acid.

Caption: Logical workflow for determining the solubility class of an organic compound.

Acidity and pKa

As a dicarboxylic acid, 5-Methoxyisophthalic acid has two distinct acidic protons and therefore two pKa values (pKa₁ and pKa₂).

-

pKa₁: Corresponds to the dissociation of the first carboxylic acid proton. This value is influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing effect of the second -COOH group.

-

pKa₂: Corresponds to the dissociation of the second proton from the resulting carboxylate anion. This dissociation is more difficult (higher pKa) due to the electrostatic repulsion from the existing negative charge.

The precise pKa values are best determined experimentally via potentiometric titration. This method involves monitoring the pH of a solution of the acid as a standardized base is added incrementally.[13][14] The pKa values correspond to the pH at the half-equivalence points on the titration curve.[15]

Experimental Workflow: pKa Determination by Potentiometric Titration

Caption: Workflow for determining pKa values using potentiometric titration.

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation. While specific spectra for 5-Methoxyisophthalic acid are best accessed through databases using its SDBS number (52048), the expected features are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the features of the carboxylic acid and substituted benzene ring.

-

O-H Stretch: A very broad, strong band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in the carboxylic acid dimer.[16][17]

-

C-H Stretch: Sharp peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (methoxy group) will be superimposed on the broad O-H band.[16]

-

C=O Stretch: A very strong, intense absorption between 1690-1710 cm⁻¹.[18] Its position at a lower frequency is due to conjugation with the aromatic ring and dimerization.[17]

-

C=C Stretch: Medium-intensity peaks in the 1450-1600 cm⁻¹ region, corresponding to the aromatic ring.

-

C-O Stretch: A strong band between 1210-1320 cm⁻¹ for the C-O bond of the carboxylic acid and the aryl ether.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectrum: The spectrum is expected to show distinct signals for each type of proton.

-

-COOH Protons: A very broad singlet, typically downfield (>12 ppm), due to the acidic nature and hydrogen bonding.[17] Its position can be concentration-dependent.

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (7.0-8.5 ppm). Due to their different electronic environments, they will likely appear as distinct signals with small coupling constants (meta-coupling).

-

-OCH₃ Protons: A sharp singlet around 3.8-4.0 ppm, integrating to three protons.

-

-

¹³C NMR Spectrum: The spectrum will show nine distinct signals.

-

-COOH Carbons: Two signals in the 165-185 δ range.[17]

-

Aromatic Carbons: Six signals in the 110-160 δ range. The carbon attached to the methoxy group will be the most shielded (upfield), while the carbons attached to the carboxyl groups will be the most deshielded (downfield).

-

-OCH₃ Carbon: A signal around 55-60 δ.

-

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum would be expected to show:

-

Molecular Ion (M⁺): A peak at m/z = 196.

-

Key Fragments: Fragmentation would likely involve the loss of small, stable neutral molecules or radicals. Common fragments would include:

Detailed Experimental Protocols

Protocol: Melting Point Determination

Objective: To accurately determine the melting point range of a solid sample to assess its purity.

Causality: A slow, controlled heating rate is critical.[7] If heated too quickly, the temperature of the heating block will rise faster than the sample can absorb heat and melt, leading to an erroneously high and broad melting range. The presence of an impurity disrupts the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting range.[6][9]

Methodology:

-

Sample Preparation: Place a small amount of the dry 5-Methoxyisophthalic acid on a clean watch glass. Crush it into a fine powder using a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube. Invert the tube and tap it gently on the benchtop to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a Mel-Temp apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

-

Accurate Determination: Using a fresh sample, heat the block rapidly to about 20 °C below the expected melting point (e.g., to ~250 °C).

-

Controlled Heating: Decrease the heating rate to 1-2 °C per minute.

-

Record T₁: Record the temperature at which the first drop of liquid appears.

-

Record T₂: Record the temperature at which the last crystal of the solid melts completely.

-

Report: The melting point is reported as the range from T₁ to T₂.

Caption: Step-by-step protocol for accurate melting point determination.

References

- 1. CAS 46331-50-4: 5-Methoxyisophthalic acid | CymitQuimica [cymitquimica.com]

- 2. 5-Methoxyisophthalic acid 97 46331-50-4 [sigmaaldrich.com]

- 3. parchem.com [parchem.com]

- 4. 5-Methoxyisophthalic acid [oakwoodchemical.com]

- 5. 5-Methoxyisophthalic Acid | 46331-50-4 | TCI Deutschland GmbH [tcichemicals.com]

- 6. athabascau.ca [athabascau.ca]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Melting Point Determination [cs.gordon.edu]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 19. researchgate.net [researchgate.net]

- 20. jstage.jst.go.jp [jstage.jst.go.jp]

A Technical Guide to the Solubility of 5-Methoxyisophthalic Acid in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-methoxyisophthalic acid. Due to a lack of extensive published quantitative data, this document focuses on reported qualitative solubility and furnishes a detailed experimental protocol for the quantitative determination of its solubility in various common solvents. This guide is intended to be a valuable resource for researchers and professionals working with this compound in fields such as medicinal chemistry, materials science, and drug development.

Introduction to 5-Methoxyisophthalic Acid

5-Methoxyisophthalic acid, with a molecular formula of C₉H₈O₅ and a molecular weight of 196.16 g/mol , is an aromatic dicarboxylic acid.[1] Its structure, featuring both hydrophilic carboxylic acid groups and a more lipophilic methoxybenzene moiety, suggests a nuanced solubility profile that is dependent on the polarity of the solvent. Understanding its solubility is critical for its application in synthesis, formulation, and biological studies.

Solubility Profile of 5-Methoxyisophthalic Acid

Currently, the publicly available data on the quantitative solubility of 5-methoxyisophthalic acid is limited. However, qualitative assessments from various chemical suppliers provide initial guidance on suitable solvents.

Quantitative Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for 5-methoxyisophthalic acid in common solvents. The scientific community would benefit from experimental determination and publication of these values.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for 5-methoxyisophthalic acid.

| Solvent | Solubility | Source |

| Methanol | Soluble ("almost transparency") | [1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble |

The description "almost transparency" in methanol suggests that 5-methoxyisophthalic acid exhibits good solubility in this solvent.[1][2][3]

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, a standardized experimental protocol for determining the solubility of 5-methoxyisophthalic acid is presented below. This method, based on the isothermal shake-flask method, is a reliable and widely used technique for generating accurate solubility data.

Materials and Equipment

-

5-Methoxyisophthalic acid (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dimethylformamide, dimethyl sulfoxide) of analytical grade

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath with temperature control (±0.1 °C)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Vials for sample analysis

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-methoxyisophthalic acid to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Analysis of Solute Concentration:

-

Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of 5-methoxyisophthalic acid in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) of 5-methoxyisophthalic acid in the chosen solvent using the following formula:

S = (C × DF) / V

where:

-

C is the concentration of the diluted sample determined from the calibration curve.

-

DF is the dilution factor.

-

V is the volume of the solvent.

The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the quantitative determination of 5-methoxyisophthalic acid solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

References

Synthesis of 5-Methoxyisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthesis route for 5-Methoxyisophthalic acid, a valuable building block in the development of coordination polymers and other advanced materials. This document details the experimental protocols, presents quantitative data for key reaction steps, and visualizes the synthesis workflow.

Executive Summary

Synthesis Route Overview

The synthesis of 5-Methoxyisophthalic acid is achieved through the following two key steps:

-

Synthesis of Dimethyl 5-methoxyisophthalate: 5-Hydroxyisophthalic acid is reacted with dimethyl sulphate in the presence of potassium carbonate to yield dimethyl 5-methoxyisophthalate.

-

Hydrolysis to 5-Methoxyisophthalic acid: The isolated dimethyl 5-methoxyisophthalate is then hydrolyzed using potassium hydroxide in methanol to produce the final 5-Methoxyisophthalic acid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 5-Methoxyisophthalic acid and its intermediate.

| Step | Reaction | Starting Material | Reagents | Solvent | Reaction Time | Product | Yield |

| 1 | Esterification | 5-Hydroxyisophthalic acid (18.2 g, 0.10 mol) | K₂CO₃ (40.73 g, 0.34 mol), Dimethyl sulphate (52 mL, 0.55 mol) | Acetone (300 mL) | 18 hours (reflux) | Dimethyl 5-methoxyisophthalate | 78%[1] |

| 2 | Hydrolysis | Dimethyl 5-methoxyisophthalate (15.35 g, 0.068 mol) | Aqueous KOH (5.72 M, 40 mL, 0.23 mol) | Methanol (150 mL) | 7 hours (reflux) | 5-Methoxyisophthalic acid | 84%[2] |

Experimental Protocols

Step 1: Synthesis of Dimethyl 5-methoxyisophthalate[1]

-

Reactant Mixture: To a 500 mL round-bottom flask, add 5-hydroxyisophthalic acid (18.2 g, 0.10 mol), potassium carbonate (40.73 g, 0.34 mol), and acetone (300 mL).

-

Addition of Dimethyl Sulphate: While stirring, add dimethyl sulphate (52 mL, 0.55 mol) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 18 hours.

-

Work-up: After cooling to room temperature, pour the mixture into approximately 1.3 L of water.

-

Isolation and Purification: Collect the resulting precipitate, dimethyl 5-methoxyisophthalate, by filtration on a glass frit. Recrystallize the crude product from cyclohexane.

-

Yield: The typical yield of pure dimethyl 5-methoxyisophthalate is 17.47 g (78%).

Step 2: Synthesis of 5-Methoxyisophthalic acid[1][2]

-

Reactant Mixture: In a suitable flask, dissolve dimethyl 5-methoxyisophthalate (15.35 g, 0.068 mol) in methanol (150 mL).

-

Addition of Base: Add aqueous potassium hydroxide (5.72 M, 40 mL, 0.23 mol) to the methanolic solution.

-

Reflux: Heat the mixture to reflux for 7 hours.

-

Yield: The yield of 5-Methoxyisophthalic acid is reported to be 12.87 g (84%).[2]

Synthesis Workflow and Logic

The following diagrams illustrate the logical progression and experimental workflow of the synthesis process.

References

A Technical Guide to the Historical Synthesis of 5-Methoxyisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyisophthalic acid is a valuable substituted aromatic dicarboxylic acid. Its rigid, bent structure, conferred by the meta-disposed carboxyl groups, and the electronic influence of the methoxy substituent make it a crucial building block in various fields. It serves as a key component in the synthesis of specialty polymers, metal-organic frameworks (MOFs), and as a precursor for pharmacologically active molecules. Understanding the historical methods of its preparation offers valuable insights into the evolution of synthetic organic chemistry and provides a foundation for modern process development and optimization. This guide provides an in-depth technical overview of the seminal historical methods for the synthesis of 5-methoxyisophthalic acid, detailing the underlying chemical principles and experimental protocols.

Historical Synthetic Pathways

Historically, two principal synthetic routes have been established for the preparation of 5-methoxyisophthalic acid. The choice of route was often dictated by the availability of starting materials and the prevailing chemical technologies of the era.

-

Direct Oxidation of 3,5-Dimethylanisole (5-Methoxy-m-xylene): A straightforward and convergent approach involving the oxidation of the two methyl groups of the readily available 3,5-dimethylanisole.

-

Multi-step Synthesis from Isophthalic Acid: A longer, but versatile route commencing with the functionalization of isophthalic acid to introduce a hydroxyl group, which is subsequently methylated.

This guide will now explore each of these pathways in detail.

Pathway 1: Oxidation of 3,5-Dimethylanisole

This route represents a classic and direct method for the synthesis of 5-methoxyisophthalic acid. The core of this synthesis is the robust oxidation of the two benzylic methyl groups to carboxylic acids.

Chemical Rationale and Mechanistic Insights

The oxidation of alkyl side chains on an aromatic ring is a fundamental transformation in organic synthesis. The benzene ring activates the benzylic C-H bonds, making them susceptible to attack by strong oxidizing agents. Potassium permanganate (KMnO₄) is a powerful and historically significant oxidant for this purpose. The reaction proceeds through a complex mechanism involving the formation of a manganese ester, followed by further oxidation. The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution but is stable under these oxidative conditions. The use of a pyridine-water co-solvent system is crucial; pyridine helps to solubilize the organic substrate and the intermediate potassium salts of the carboxylic acids, while water is necessary for the permanganate chemistry.[1]

Workflow Diagram

Caption: Oxidation of 3,5-Dimethylanisole to 5-Methoxyisophthalic Acid.

Detailed Experimental Protocol

This protocol is based on established methods for the permanganate oxidation of alkylbenzenes and the specific conditions reported for the synthesis of 5-methoxyisophthalic acid.[1][2]

Materials:

-

3,5-Dimethylanisole

-

Potassium permanganate (KMnO₄)

-

Pyridine

-

Water (distilled or deionized)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bisulfite (NaHSO₃) (for quenching)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a solution of 3,5-dimethylanisole in a mixture of pyridine and water is prepared.

-

Addition of Oxidant: The flask is heated to reflux with vigorous stirring. A solution of potassium permanganate in water is then added portion-wise through the dropping funnel over several hours. The rate of addition should be controlled to maintain a gentle reflux and to manage the exotherm. The reaction mixture will turn from purple to a brown slurry of manganese dioxide (MnO₂) as the reaction progresses.

-

Reaction Monitoring and Completion: The reaction is monitored by the disappearance of the purple permanganate color. After the addition is complete, the mixture is refluxed for an additional period to ensure complete oxidation.

-

Workup - Quenching and Filtration: The reaction mixture is cooled to room temperature. Any excess potassium permanganate is quenched by the careful addition of a saturated aqueous solution of sodium bisulfite until the purple color is discharged. The brown precipitate of manganese dioxide is removed by filtration through a bed of celite. The filter cake is washed with hot water.

-

Isolation and Purification: The combined filtrate is concentrated under reduced pressure to remove the pyridine. The remaining aqueous solution, containing the dipotassium salt of 5-methoxyisophthalic acid, is acidified with concentrated hydrochloric acid until precipitation is complete. The white precipitate of 5-methoxyisophthalic acid is collected by suction filtration, washed with cold water, and dried.

Pathway 2: Synthesis from Isophthalic Acid via 5-Hydroxyisophthalic Acid

Step 1: Bromination of Isophthalic Acid

Chemical Rationale:

Direct hydroxylation of isophthalic acid is challenging. A more controlled approach is to first introduce a halogen, which can then be displaced by a hydroxyl group. Isophthalic acid is a deactivated aromatic ring due to the two electron-withdrawing carboxyl groups. Therefore, harsh conditions are required for electrophilic aromatic substitution. Bromination is typically carried out in oleum (fuming sulfuric acid) with an iodine catalyst.[3][4] The iodine acts as a Lewis acid, polarizing the bromine molecule and increasing its electrophilicity.

Step 2: Hydrolysis of 5-Bromoisophthalic Acid

Chemical Rationale:

The conversion of the aryl bromide to a phenol is achieved via a nucleophilic aromatic substitution reaction. Due to the deactivating nature of the carboxyl groups, this reaction requires a copper catalyst, a process often referred to as an Ullmann condensation or a related variant.[5] The reaction is carried out in an aqueous alkaline solution (e.g., NaOH) at elevated temperatures.[3][6][7] The copper catalyst facilitates the displacement of the bromide with hydroxide.

Step 3: Methylation of 5-Hydroxyisophthalic Acid

Chemical Rationale:

The final step is the methylation of the phenolic hydroxyl group. A classic and effective method for this transformation is the Williamson ether synthesis, using dimethyl sulfate as the methylating agent in the presence of a base.[8][9] The base (e.g., sodium hydroxide or potassium carbonate) deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic methyl group of dimethyl sulfate. Care must be taken as dimethyl sulfate is a toxic and carcinogenic reagent.

Workflow Diagram

Caption: Multi-step synthesis of 5-Methoxyisophthalic Acid from Isophthalic Acid.

Detailed Experimental Protocols

Protocol for Step 1 & 2: Synthesis of 5-Hydroxyisophthalic Acid [3][4]

Materials:

-

Isophthalic acid

-

Oleum (fuming sulfuric acid)

-

Bromine

-

Iodine

-

Sodium hydroxide (NaOH)

-

Copper catalyst (e.g., Cu₂O or CuSO₄)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Bromination: Isophthalic acid is dissolved in oleum in a reaction vessel. A catalytic amount of iodine is added, followed by the slow addition of bromine at a controlled temperature. The reaction mixture is heated to drive the reaction to completion.

-

Workup and Isolation of 5-Bromoisophthalic Acid: The reaction mixture is carefully poured onto ice, leading to the precipitation of crude 5-bromoisophthalic acid, which is then isolated by filtration.

-

Hydrolysis: The crude 5-bromoisophthalic acid is placed in an autoclave with an aqueous solution of sodium hydroxide and a copper catalyst. The mixture is heated under pressure.

-

Isolation of 5-Hydroxyisophthalic Acid: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is then acidified with hydrochloric acid to precipitate the 5-hydroxyisophthalic acid, which is collected by filtration and washed.

Protocol for Step 3: Methylation of 5-Hydroxyisophthalic Acid [8][9]

Materials:

-

5-Hydroxyisophthalic acid

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Formation of the Phenoxide: 5-Hydroxyisophthalic acid is dissolved in an aqueous solution of sodium hydroxide. This deprotonates both the carboxylic acid groups and the phenolic hydroxyl group.

-

Methylation: Dimethyl sulfate is added dropwise to the solution while maintaining the temperature. The mixture is stirred for several hours to ensure complete methylation of the phenolic hydroxyl group.

-

Workup and Isolation: Any excess dimethyl sulfate is quenched (e.g., with ammonia or by heating with excess base). The reaction mixture is then acidified with hydrochloric acid. The precipitated 5-methoxyisophthalic acid is collected by filtration, washed thoroughly with water, and dried.

Data Summary

| Synthesis Route | Starting Material | Key Reagents | Number of Steps | Typical Yield |

| Pathway 1 | 3,5-Dimethylanisole | KMnO₄, Pyridine, Water | 1 | Moderate to Good |

| Pathway 2 | Isophthalic Acid | Br₂, Oleum, I₂, NaOH, Cu catalyst, (CH₃)₂SO₄ | 3 | Good (overall)[4] |

Conclusion

The historical preparations of 5-methoxyisophthalic acid highlight two robust and effective synthetic strategies. The direct oxidation of 3,5-dimethylanisole offers a convergent and efficient route, while the multi-step synthesis from isophthalic acid provides a versatile alternative. The choice of method in a modern context would depend on factors such as the cost and availability of starting materials, desired purity, and scalability. These classical methods, rooted in fundamental principles of organic chemistry, continue to be relevant and provide a strong foundation for the development of novel and improved synthetic approaches for this important molecule.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Methylation of Phenolic Aldehydes by Trimethyl Phosphate - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. historyofscience.com [historyofscience.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 5-Methoxyisophthalic Acid: Chemical Structure, Functional Groups, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyisophthalic acid, a substituted aromatic dicarboxylic acid, serves as a versatile building block in the synthesis of various organic compounds, including polymers and coordination complexes. This technical guide provides a comprehensive overview of its chemical structure, key functional groups, and physicochemical properties. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its spectral data. This document aims to be a valuable resource for professionals in chemical research and drug development.

Chemical Structure and Functional Groups

5-Methoxyisophthalic acid possesses a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a methoxy group at position 5.

Key Functional Groups:

-

Carboxylic Acids (-COOH): These acidic functional groups are responsible for the compound's ability to act as a dicarboxylic acid, readily undergoing reactions such as esterification and amidation. They are also key to its use as a linker in the formation of metal-organic frameworks (MOFs).

-

Methoxy Group (-OCH₃): This electron-donating group influences the reactivity of the aromatic ring and the overall electronic properties of the molecule.

-

Aromatic Ring (Benzene): The central phenyl ring provides a rigid scaffold, a characteristic that is often exploited in materials science.

Below is a diagram illustrating the chemical structure of 5-Methoxyisophthalic acid.

A Comprehensive Spectroscopic Guide to 5-Methoxyisophthalic Acid for Advanced Research

This in-depth technical guide provides a detailed analysis of the spectroscopic data for 5-Methoxyisophthalic acid, a compound of interest in drug development and material science. Designed for researchers, scientists, and professionals in related fields, this document offers a thorough examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and experimental best practices.

Introduction: The Significance of 5-Methoxyisophthalic Acid

5-Methoxyisophthalic acid (C₉H₈O₅, CAS No: 46331-50-4) is a substituted aromatic dicarboxylic acid. Its molecular structure, featuring both carboxylic acid and methoxy functional groups on a benzene ring, makes it a valuable building block in the synthesis of novel polymers, metal-organic frameworks (MOFs), and pharmaceutical compounds. A precise understanding of its chemical identity and purity, as determined by spectroscopic methods, is paramount for its effective application in research and development. This guide provides a comprehensive analysis of its spectral characteristics to ensure its unambiguous identification and quality assessment.

Molecular and Physicochemical Properties

A foundational understanding of the physical characteristics of 5-Methoxyisophthalic acid is essential before delving into its spectroscopic data.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₅ | Sigma-Aldrich |

| Molecular Weight | 196.16 g/mol | Sigma-Aldrich |

| CAS Number | 46331-50-4 | Spectrum Chemical[1] |

| Melting Point | 275-280 °C | Sigma-Aldrich |

| Appearance | White to off-white crystalline powder | TCI America |

Spectroscopic Data Analysis

The following sections provide a detailed interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 5-Methoxyisophthalic acid, sourced from the Spectral Database for Organic Compounds (SDBS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment within a molecule. The spectrum of 5-Methoxyisophthalic acid dissolved in a suitable deuterated solvent is characterized by distinct signals corresponding to the aromatic protons and the methoxy group protons.

¹H NMR Data Summary

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Singlet | 1H | H-2 |

| ~8.0 | Doublet | 2H | H-4, H-6 |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~13.0 (broad) | Singlet | 2H | -COOH |

Interpretation:

The downfield region of the spectrum is dominated by signals from the aromatic protons. The proton at the 2-position (H-2), situated between the two carboxylic acid groups, is expected to be the most deshielded and appears as a singlet. The protons at the 4 and 6-positions (H-4, H-6) are chemically equivalent and appear as a doublet due to coupling with the H-2 proton. The sharp singlet at approximately 3.9 ppm is characteristic of the three protons of the methoxy group (-OCH₃). The very broad singlet observed at a significant downfield shift (around 13.0 ppm) is indicative of the acidic protons of the two carboxylic acid groups. This broadness is a result of hydrogen bonding and chemical exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. Each unique carbon atom in 5-Methoxyisophthalic acid gives rise to a distinct signal in the spectrum.

¹³C NMR Data Summary

| Chemical Shift (ppm) | Assignment |

| ~166 | C=O (Carboxylic acid) |

| ~160 | C-5 (ipso-carbon attached to -OCH₃) |

| ~133 | C-1, C-3 (ipso-carbons attached to -COOH) |

| ~125 | C-4, C-6 |

| ~118 | C-2 |

| ~56 | -OCH₃ |

Interpretation:

The carbonyl carbons of the carboxylic acid groups are the most deshielded, appearing at approximately 166 ppm. The aromatic carbons show a range of chemical shifts depending on their electronic environment. The ipso-carbon attached to the electron-donating methoxy group (C-5) is found at a lower field (~160 ppm) compared to the other aromatic carbons. The ipso-carbons bearing the carboxylic acid groups (C-1, C-3) are observed around 133 ppm. The signals for the remaining aromatic carbons (C-2, C-4, C-6) appear in the expected aromatic region, with their specific shifts influenced by the positions of the substituents. The carbon of the methoxy group gives a characteristic signal in the upfield region at about 56 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-Methoxyisophthalic acid exhibits characteristic absorption bands for the carboxylic acid and methoxy groups, as well as the aromatic ring.

IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~3080 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Methoxy) |

| ~1700 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Aromatic ether) |

| ~920 | Broad, Medium | O-H bend (Out-of-plane, Carboxylic acid dimer) |

Interpretation:

A very prominent and broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. Superimposed on this broad band are the sharper C-H stretching vibrations of the aromatic ring and the methoxy group. The intense, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid. The presence of conjugation with the aromatic ring slightly lowers this frequency. The absorptions in the 1600-1470 cm⁻¹ range are due to the carbon-carbon stretching vibrations within the aromatic ring. A strong band at approximately 1250 cm⁻¹ corresponds to the C-O stretching of the aryl ether (methoxy group). The broadness of the O-H out-of-plane bending vibration around 920 cm⁻¹ further supports the presence of a dimeric carboxylic acid structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 5-Methoxyisophthalic acid, electron ionization (EI) is a common technique.

Mass Spectrometry Data Summary

| m/z | Relative Intensity (%) | Assignment |

| 196 | High | [M]⁺ (Molecular Ion) |

| 179 | Moderate | [M - OH]⁺ |

| 165 | Moderate | [M - OCH₃]⁺ |

| 151 | High | [M - COOH]⁺ |

| 121 | Moderate | [M - COOH - OCH₂]⁺ |

Interpretation:

The mass spectrum shows a prominent molecular ion peak ([M]⁺) at an m/z of 196, which corresponds to the molecular weight of 5-Methoxyisophthalic acid. The fragmentation pattern is consistent with the structure. The loss of a hydroxyl radical (-OH) from one of the carboxylic acid groups results in a fragment at m/z 179. The loss of the methoxy radical (-OCH₃) leads to a peak at m/z 165. A significant fragment is observed at m/z 151, corresponding to the loss of a carboxyl group (-COOH). Further fragmentation can lead to other characteristic ions, providing a unique fingerprint for the molecule.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of standardized and well-validated experimental protocols. The following sections outline the methodologies for obtaining the NMR, IR, and Mass Spec data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

References

The Rising Star in Materials Science: A Technical Guide to 5-Methoxyisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Methoxyisophthalic acid, a substituted aromatic dicarboxylic acid, is emerging as a highly versatile building block in the design and synthesis of advanced functional materials. Its unique combination of a rigid phenyl ring, two coordinating carboxylate groups, and a methoxy functional group allows for the construction of intricate and robust molecular architectures. This technical guide provides an in-depth overview of the potential applications of 5-Methoxyisophthalic acid in materials science, with a focus on coordination polymers and metal-organic frameworks (MOFs). The guide details synthetic methodologies, presents key quantitative data, and visualizes the underlying scientific principles and workflows.

Core Applications in Materials Science

The primary application of 5-Methoxyisophthalic acid in materials science lies in its use as an organic linker or ligand in the synthesis of coordination polymers and MOFs. The carboxylate groups readily coordinate with metal ions, while the methoxy group can influence the electronic properties and steric interactions within the resulting framework, leading to materials with tailored properties for various applications.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

5-Methoxyisophthalic acid has been successfully employed in the synthesis of a variety of coordination polymers with diverse dimensionalities (0D, 1D, and 2D) and network topologies.[1] The choice of metal ion and reaction conditions, such as temperature and the use of auxiliary ligands, plays a crucial role in determining the final structure and properties of the resulting material.[1]

These materials are of significant interest due to their potential applications in:

-

Catalysis: The porous nature and the presence of accessible metal sites in MOFs derived from 5-Methoxyisophthalic acid make them promising candidates for heterogeneous catalysis.

-

Luminescent Materials: The incorporation of specific metal ions can lead to coordination polymers with interesting photoluminescent properties.

-

Gas Storage and Separation: The inherent porosity of MOFs suggests their potential utility in the storage and separation of gases, although specific data for 5-Methoxyisophthalic acid-based systems is an area of ongoing research.

Quantitative Data Summary

The following tables summarize the available quantitative data for materials synthesized using 5-Methoxyisophthalic acid.

Table 1: Catalytic Performance in Cyanosilylation of Benzaldehydes [1]

| Catalyst | Product Yield (%) |

| [Cu₂(μ₂-mia)₂(phen)₂(H₂O)₂]·2H₂O | up to 99% |

| [Mn(μ₃-mia)(phen)]ₙ | up to 99% |

| [Co(μ₂-mia)(2,2′-bipy)(H₂O)]ₙ·nH₂O | up to 99% |

| [Co(μ₃-mia)(μ₂-4,4′-bipy)]ₙ·nH₂O | up to 99% |

| [Co(μ₃-mia)(py)₂]ₙ | up to 99% |

| [Cd(μ₂-mia)(py)(H₂O)₂]ₙ·nH₂O | up to 99% |

mia = 5-methoxyisophthalate; phen = 1,10-phenanthroline; 2,2′-bipy = 2,2′-bipyridine; 4,4′-bipy = 4,4′-bipyridine; py = pyridine

Table 2: Crystallographic Data for Selected Coordination Polymers [1][2]

| Compound | Formula | Crystal System | Space Group |

| 1 | [Cu₂(μ₂-mia)₂(phen)₂(H₂O)₂]·2H₂O | Triclinic | P-1 |

| 2 | [Mn(μ₃-mia)(phen)]ₙ | Monoclinic | P2₁/n |

| 3 | [Co(μ₂-mia)(2,2′-bipy)(H₂O)]ₙ·nH₂O | Monoclinic | P2₁/c |

| 4 | [Co(μ₃-mia)(μ₂-4,4′-bipy)]ₙ·nH₂O | Monoclinic | C2/c |

| 5 | [Co(μ₃-mia)(py)₂]ₙ | Monoclinic | P2₁/c |

| 6 | [Cd(μ₂-mia)(py)(H₂O)₂]ₙ·nH₂O | Monoclinic | P2₁/n |

| 7 | Mn(HMeOip)₂ | - | - |

Further details on unit cell parameters can be found in the cited literature.

Experimental Protocols

Synthesis of 5-Methoxyisophthalic Acid

A literature method for the synthesis of 5-Methoxyisophthalic acid involves the oxidation of its dimethyl analog in the presence of potassium permanganate in a pyridine-water mixture.[3]

Hydrothermal Synthesis of Metal-Organic Architectures[1]

This protocol describes the general procedure for the synthesis of six new metal(II) compounds incorporating 5-methoxyisophthalate.

Materials:

-

5-Methoxyisophthalic acid (H₂mia)

-

Metal(II) chlorides (e.g., CuCl₂·2H₂O, MnCl₂·4H₂O, CoCl₂, CdCl₂)

-

Sodium hydroxide (NaOH)

-

Auxiliary ligands (e.g., 1,10-phenanthroline, 2,2′-bipyridine, 4,4′-bipyridine, pyridine)

-

Deionized water

Procedure:

-

A mixture of the respective metal(II) chloride, 5-Methoxyisophthalic acid, NaOH, and the chosen auxiliary ligand is prepared in water.

-

The mixture is sealed in a Teflon-lined stainless-steel autoclave.

-

The autoclave is heated to 160 °C for 3 days.

-

The reaction mixture is then slowly cooled to room temperature, allowing for the crystallization of the coordination polymer.

-

The resulting crystals are collected, washed, and dried.

Solvothermal Synthesis of Mn(HMeOip)₂[2]

Materials:

-

5-Methoxyisophthalic acid

-

Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

-

Water

Procedure:

-

A mixture of 5-Methoxyisophthalic acid and Mn(OAc)₂·4H₂O is prepared in water.

-

The mixture is sealed in a Teflon-lined steel autoclave.

-

The autoclave is heated to 110 °C for three days.

-

Upon cooling to room temperature, colorless prism crystals of Mn(HMeOip)₂ are formed.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of 5-Methoxyisophthalic acid in materials science.

Caption: Logical relationship from starting materials to the final coordination polymer/MOF.

Caption: Experimental workflow for the hydrothermal synthesis of coordination polymers.

Caption: Simplified signaling pathway for the catalytic cyanosilylation reaction.

Future Outlook

The exploration of 5-Methoxyisophthalic acid in materials science is still in its early stages, with significant potential for further development. Future research is expected to focus on:

-

Synthesis of Novel MOFs: The design and synthesis of new MOFs with controlled porosity and functionality for targeted applications in gas storage, separation, and sensing.

-

Advanced Catalytic Applications: Expanding the catalytic scope of 5-Methoxyisophthalic acid-based materials to other organic transformations.

-

Functional Polymers: Investigating its use in the development of high-performance polymers with enhanced thermal and mechanical properties.

References

The Versatility of 5-Methoxyisophthalic Acid: A Technical Guide for Synthetic Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyisophthalic acid, a substituted aromatic dicarboxylic acid, has emerged as a highly versatile and valuable building block in modern synthetic chemistry. Its rigid, bent structure, coupled with the electronic influence of the methoxy group and the coordinating ability of its two carboxylate moieties, makes it an ideal candidate for the construction of a diverse array of supramolecular architectures and functional materials. This technical guide provides an in-depth exploration of the role of 5-methoxyisophthalic acid in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and liquid crystals, with a focus on experimental methodologies and potential applications relevant to materials science and drug development.

Physicochemical Properties of 5-Methoxyisophthalic Acid

A thorough understanding of the fundamental properties of 5-methoxyisophthalic acid is crucial for its effective application in synthesis.

| Property | Value |

| CAS Number | 46331-50-4 |

| Molecular Formula | C₉H₈O₅ |

| Molecular Weight | 196.16 g/mol |

| Melting Point | 275-280 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and methanol. |

Core Synthetic Applications

Coordination Polymers and Metal-Organic Frameworks (MOFs)

5-Methoxyisophthalic acid is extensively used as an organic linker in the synthesis of coordination polymers and MOFs. The angular disposition of its carboxylate groups facilitates the formation of diverse network topologies, ranging from one-dimensional chains to complex three-dimensional frameworks. The methoxy group can influence the electronic properties of the resulting framework and can also play a role in intermolecular interactions.

The choice of metal ion and the use of ancillary N-donor ligands are critical factors that direct the final structure of the coordination polymer. This structural diversity is key to tuning the properties of the material for specific applications, such as gas storage, catalysis, and drug delivery. For instance, the use of flexible N-donor ancillary ligands with 5-methoxyisophthalate and zinc(II) has been shown to produce a variety of entangled networks, including polythreaded and polycatenated structures.[1]

Some MOFs constructed from 5-substituted isophthalic acids have been investigated for their ability to store and release nitric oxide (NO), a molecule with significant biological roles, including wound healing and thrombosis prevention.[2] This highlights the potential of these materials in the development of novel therapeutic delivery systems.

| Compound | Metal Ion | Ancillary Ligand | Dimensionality | Key Feature | Reference |

| [Zn(CH₃O-ip)(bime)₀.₅] | Zn(II) | bime | 3D | Polythreaded network | [1] |

| [Zn(CH₃O-ip)(btx)]₂·H₂O | Zn(II) | btx | 3D | Interpenetrating and polythreaded | [1] |

| [Zn(CH₃O-ip)(bix)]₂ | Zn(II) | bix | 3D | Polycatenated layers | [1] |

| Mn(HMeOip)₂ | Mn(II) | None | 3D | - | [2] |

| [Cd₂(MeO-ip)₂(bpp)₂]n·nH₂O | Cd(II) | bpp | - | - | |

| [Ni(MeO-ip)(bpp)(H₂O)]n·nH₂O | Ni(II) | bpp | - | - |

bime = 1,2-bis(imidazol-1′-yl)ethane, btx = 1,4-bis(triazol-1-ylmethyl)benzene), bix = 1,4-bis(imidazol-1-ylmethyl)benzene, bpp = 1,3-di(4-pyridyl)propane

Bent-Core Liquid Crystals

The inherent bent shape of the 5-methoxyisophthalic acid core makes it an excellent precursor for the synthesis of bent-core liquid crystals, also known as "banana" liquid crystals. These materials exhibit unique mesophases with fascinating properties, such as ferroelectricity and chirality, arising from the polar ordering of the bent molecules. The synthesis typically involves the esterification of the carboxylic acid groups of 5-methoxyisophthalic acid with various phenolic derivatives, which form the "arms" of the bent-core molecule. The nature of these arms, including their length and the presence of other functional groups, plays a crucial role in determining the liquid crystalline properties of the final compound. For example, seven-ring bent-core compounds derived from 5-methoxyisophthalic acid have been shown to exhibit transitions between lamellar antiferroelectric and columnar ferroelectric phases.[3]

Other Polymeric Materials

Beyond coordination polymers and liquid crystals, 5-methoxyisophthalic acid can be used as a monomer in the synthesis of other types of polymers. For instance, it can be used to prepare polyesters and polyamides, where its incorporation can enhance the thermal stability and mechanical properties of the resulting materials.[4] It has also been used in the synthesis of poly(benzimidazole)s and cyclic hyperbranched poly(ether ketone)s.

Experimental Protocols

Synthesis of 5-Methoxyisophthalic Acid

A common laboratory-scale synthesis of 5-methoxyisophthalic acid involves the methylation of 5-hydroxyisophthalic acid, followed by the hydrolysis of the resulting dimethyl ester.

Step 1: Synthesis of Dimethyl 5-methoxyisophthalate

-

In a round-bottom flask, suspend 5-hydroxyisophthalic acid (18.2 g, 0.10 mol), K₂CO₃ (40.73 g, 0.34 mol), and dimethyl sulphate (52 mL, 0.55 mol) in acetone (300 mL).[2]

-

Heat the mixture to reflux for 18 hours.[2]

-

After cooling to room temperature, pour the mixture into approximately 1.3 L of water.[2]

-

Collect the resulting precipitate of dimethyl 5-methoxyisophthalate by filtration and recrystallize from cyclohexane. A typical yield is around 78% (17.47 g).[2]

Step 2: Hydrolysis to 5-Methoxyisophthalic Acid

-

Add aqueous potassium hydroxide (5.72 M, 40 mL, 0.23 mol) to a methanolic solution (150 mL) of dimethyl 5-methoxyisophthalate (15.35 g, 0.068 mol).[2]

-

Heat the mixture to reflux for 7 hours.[2]

-

After cooling, pour the mixture into distilled water (375 mL).[2]

-

Acidify the solution to pH 1 using concentrated HCl.[2]

-

Collect the crude 5-methoxyisophthalic acid by filtration and recrystallize from acetone.[2]

General Protocol for Hydrothermal Synthesis of a Mn(II)-based Coordination Polymer

This protocol provides a representative example of the hydrothermal synthesis of a coordination polymer using 5-methoxyisophthalic acid.

-

In a Teflon-lined steel autoclave, combine 5-methoxyisophthalic acid (117 mg, 0.60 mmol) and Mn(OAc)₂·4H₂O (147 mg, 0.60 mmol) in water (9 mL).

-

Seal the autoclave and heat it to 110 °C for three days.

-

Allow the autoclave to cool to room temperature. Colorless prism crystals of Mn(HMeOip)₂ will form.

-

Collect the crystals by filtration. The reported yield for this specific synthesis is 20%.

-

Characterization data for the product includes:

-

Elemental Analysis (calcd. for MnC₁₈H₁₄O₁₀): C: 48.56%, H: 3.17%.

-

IR (ATR, cm⁻¹): 3098, 2937, 2835, 1669, 1601, 1545, 1472, 1457, 1424, 1378, 1363, 1337, 1297, 1271, 1261, 1185, 1136, 1100, 1061, 928, 905, 892, 873, 798, 765, 751, 702, 684, 666, 630, 575, 546, 524.

-

Visualizing Synthetic Pathways and Relationships

Logical Flow of Coordination Polymer Synthesis

The final structure of a coordination polymer derived from 5-methoxyisophthalic acid is highly dependent on the synthetic conditions. The following diagram illustrates the key decision points and their influence on the resulting architecture.

Caption: Influence of synthetic parameters on the final structure.

General Experimental Workflow for MOF Synthesis and Characterization

The synthesis and characterization of a novel MOF from 5-methoxyisophthalic acid follows a systematic workflow, from the initial reaction to the final material analysis.

Caption: Workflow for MOF synthesis and characterization.

Conclusion and Future Outlook

5-Methoxyisophthalic acid is a powerful and versatile building block that provides access to a wide range of functional materials. Its utility in the synthesis of coordination polymers, MOFs, and liquid crystals is well-established, with ongoing research continuing to uncover new structures and properties. For drug development professionals, the potential of MOFs derived from this linker in gas delivery and as potential carriers for therapeutic agents warrants further investigation. The ability to fine-tune the structure and functionality of these materials through synthetic modification opens up exciting possibilities for the design of next-generation materials for a variety of applications, from electronics to medicine. Future work will likely focus on the development of more complex and functionalized derivatives of 5-methoxyisophthalic acid to create materials with even more tailored and enhanced properties.

References

- 1. Syntheses, structures and photoluminescence of five zinc(ii) coordination polymers based on 5-methoxyisophthalate and flexible N-donor ancillary ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Derivatives of 5-Methoxyisophthalic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyisophthalic acid, a substituted aromatic dicarboxylic acid, serves as a versatile scaffold for the synthesis of a diverse range of derivatives with significant potential in medicinal chemistry and materials science. The presence of the methoxy group and two carboxylic acid functionalities allows for systematic modifications to explore structure-activity relationships (SAR) and develop novel compounds with tailored properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the derivatives of 5-methoxyisophthalic acid, with a focus on their applications in drug discovery and development.

Synthesis of 5-Methoxyisophthalic Acid Derivatives

The primary derivatives of 5-methoxyisophthalic acid explored for their biological potential are amides (isophthalamides) and esters. The synthesis of these compounds typically involves standard organic chemistry transformations.

Synthesis of 5-Methoxyisophthalamides

N,N'-disubstituted-5-methoxyisophthalamides are generally synthesized by the reaction of 5-methoxyisophthaloyl dichloride with the corresponding amines. The isophthaloyl dichloride is prepared by treating 5-methoxyisophthalic acid with a chlorinating agent such as thionyl chloride.

Experimental Protocol: General Synthesis of N,N'-disubstituted-5-methoxyisophthalamides

-

Preparation of 5-Methoxyisophthaloyl Dichloride: A mixture of 5-methoxyisophthalic acid and an excess of thionyl chloride is refluxed for several hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude 5-methoxyisophthaloyl dichloride.

-